molecular formula C21H26N6O3 B2768177 1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919029-10-0

1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2768177
CAS No.: 919029-10-0
M. Wt: 410.478
InChI Key: ZLUUIWQVJHECPB-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound with complex structure, widely recognized for its unique properties and various potential applications in scientific research. The compound features a purine backbone, which is integral to many biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized via multi-step organic synthesis involving the introduction of functional groups into a purine core. The process typically starts with purine as the base structure, followed by sequential alkylation, benzylation, and condensation reactions under controlled temperature and pressure.

Industrial Production Methods: For large-scale production, methods such as batch or continuous flow reactions are employed, ensuring high yields and purity. Optimized reaction conditions including solvent choice, temperature control, and catalyst usage play a crucial role in achieving industrial scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles are frequently used. Reactions are usually conducted under anhydrous conditions to avoid unwanted side reactions.

Major Products Formed: Depending on the reaction type, the major products can include various derivatives of the original compound, such as oxidized forms or substituted analogs, each with distinct chemical properties.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for creating more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe in biological assays to investigate enzyme activity and protein interactions, owing to its structural similarity to biological purines.

Industry: Industrial uses may involve its incorporation into specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The compound interacts with various molecular targets, particularly enzymes and proteins involved in purine metabolism. It may inhibit or modulate their activity by binding to active sites or altering their conformation. Detailed studies have shown involvement in pathways regulating cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 1-methyl-3,7-dimethylxanthine (caffeine)

  • 6-mercaptopurine

  • 8-azaguanine

Each of these compounds has unique properties and applications, but the specific structural differences highlight the distinct uses and advantages of 1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione.

There you have it, a comprehensive dive into this fascinating compound. What do you think?

Properties

IUPAC Name

1-(2-ethoxyethyl)-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-5-30-11-10-27-20-22-18-17(25(20)12-15(3)23-27)19(28)26(21(29)24(18)4)13-16-8-6-14(2)7-9-16/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUIWQVJHECPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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